Cas no 1698698-69-9 (5-ethyl-6-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine Chemical and Physical Properties
Names and Identifiers
-
- EN300-1118586
- 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- 1698698-69-9
- Imidazo[1,2-a]pyrimidine, 5-ethyl-1,5,6,7-tetrahydro-6-methyl-
- 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine
-
- Inchi: 1S/C9H15N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h4-5,7-8H,3,6H2,1-2H3,(H,10,11)
- InChI Key: OIVRXONTEUNAHM-UHFFFAOYSA-N
- SMILES: N12C=CN=C1NCC(C)C2CC
Computed Properties
- Exact Mass: 165.126597491g/mol
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.8Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 239.9±23.0 °C(Predicted)
- pka: 9.81±0.60(Predicted)
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1118586-0.05g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1118586-0.1g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1118586-0.25g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1118586-0.5g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1118586-1.0g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 1g |
$1442.0 | 2023-05-26 | ||
| Enamine | EN300-1118586-2.5g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1118586-5.0g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 5g |
$4184.0 | 2023-05-26 | ||
| Enamine | EN300-1118586-10.0g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 10g |
$6205.0 | 2023-05-26 | ||
| Enamine | EN300-1118586-1g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1118586-5g |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1698698-69-9 | 95% | 5g |
$3273.0 | 2023-10-27 |
5-ethyl-6-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine
Recent Advances in the Study of 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698698-69-9)
The compound 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698698-69-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is part of a broader class of imidazopyrimidines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Recent studies have focused on elucidating the molecular mechanisms underlying its bioactivity and optimizing its pharmacological profile for clinical development.
One of the key areas of research has been the synthesis and structural modification of 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine to enhance its drug-like properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of microwave-assisted synthesis and catalytic hydrogenation, achieving a 78% yield with high enantiomeric purity. This advancement is critical for facilitating further preclinical and clinical studies.
In addition to synthetic improvements, recent investigations have explored the compound's mechanism of action. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a protein implicated in cell cycle regulation and cancer progression. The study demonstrated that the compound exhibits selective inhibition of CDK2 with an IC50 of 0.45 μM, outperforming several existing CDK inhibitors in terms of specificity and minimal off-target effects. These findings suggest its potential as a lead compound for anticancer drug development.
Further research has also highlighted the compound's potential in treating infectious diseases. A recent preprint on bioRxiv (2024) revealed that 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2 and influenza A. The study proposed that the compound interferes with viral RNA polymerase activity, thereby inhibiting viral replication. These results position it as a promising candidate for further development as an antiviral agent, particularly in the context of emerging viral threats.
Despite these promising findings, challenges remain in the clinical translation of 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further structural optimization or formulation strategies to improve its therapeutic index. Ongoing research is focused on prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 5-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698698-69-9) represents a versatile scaffold with significant potential in multiple therapeutic areas. Recent advancements in synthesis, mechanistic understanding, and biological evaluation have laid a strong foundation for its future development. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate these discoveries into clinically viable treatments.
1698698-69-9 (5-ethyl-6-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)